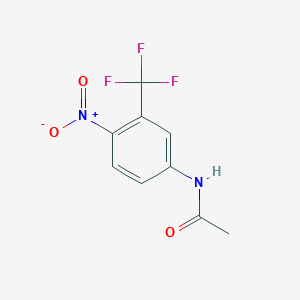

4'-Nitro-3'-(trifluoromethyl)acetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60254. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHJCLQINRFOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192539 | |

| Record name | 4-Nitro-3-trifluoromethylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-12-4 | |

| Record name | 4-Nitro-3-trifluoromethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-3-trifluoromethylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitro-3'-(trifluoromethyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6SO2536UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4'-Nitro-3'-(trifluoromethyl)acetanilide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key chemical intermediate. The information is presented to support research and development activities in the pharmaceutical and agrochemical industries.

Chemical Identity and Structure

This compound, also known as N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, is an organic compound belonging to the acetanilide class.[1] Its structure is characterized by an acetanilide core substituted with a nitro group and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its chemical properties, with the nitro group imparting electron-withdrawing characteristics and the trifluoromethyl group enhancing lipophilicity and stability.[1]

| Identifier | Value |

| IUPAC Name | N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide[2] |

| CAS Number | 393-12-4[1][3] |

| Synonyms | 5-Acetamido-2-nitrobenzotrifluoride, 3-Acetamido-6-nitrobenzotrifluoride, Flutamide Related Compound B[1][3] |

| Molecular Formula | C₉H₇F₃N₂O₃[3][4] |

| SMILES | CC(=O)Nc1ccc(c(c1)C(F)(F)F)N(=O)=O[3] |

| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 248.16 g/mol | [3][4] |

| Appearance | White to yellow or orange crystalline solid/powder | [1] |

| Melting Point | 108-109 °C, 123 °C | [3][5][6] |

| Boiling Point (Predicted) | 389.8 ± 42.0 °C | [5] |

| Density (Predicted) | 1.478 ± 0.06 g/cm³ | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Storage Conditions | Store in a cool, dry place.[3] Recommended storage at -20°C or in a dry, room temperature, sealed environment. | [5][7] |

Note: Discrepancies in melting point values may arise from different experimental conditions or sample purities.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in peer-reviewed literature, as they typically follow standard analytical methods. However, a representative synthetic protocol is available from patent literature, outlining the preparation of this compound.

Synthesis of this compound via Nitration of m-(trifluoromethyl)acetanilide [6]

This method involves the nitration of m-(trifluoromethyl)acetanilide using concentrated nitric acid.

-

Step 1: Reaction Setup

-

Dissolve 1.3 kg of m-(trifluoromethyl)acetanilide in 2 kg of concentrated nitric acid.

-

-

Step 2: Nitration

-

Slowly heat the mixture to 45 °C to initiate and sustain the reaction.

-

-

Step 3: Quenching and Precipitation

-

After the reaction is complete, pour the reaction solution into 5 kg of frozen water. This will cause the product to precipitate out of the solution.

-

-

Step 4: Isolation and Purification

-

Filter the resulting solid product from the aqueous mixture.

-

Wash the collected solid with water.

-

-

Step 5: Drying

-

Dry the purified solid to obtain the final product, this compound.

-

The reported yield for this process is approximately 61%, with a melting point of 108-109 °C.[6]

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol section.

Caption: Synthesis workflow for this compound.

Disclaimer: Signaling pathway diagrams have not been included as this compound is a chemical intermediate and is not described in the context of biological signaling pathways in the available literature.

References

- 1. CAS 393-12-4: 4-nitro-3-(trifluoromethyl)acetanilide [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-NITRO-3-(TRIFLUOROMETHYL)ACETANILIDE | 393-12-4 | INDOFINE Chemical Company [indofinechemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 393-12-4 [m.chemicalbook.com]

- 6. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. This compound [lgcstandards.com]

4'-Nitro-3'-(trifluoromethyl)acetanilide chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key chemical intermediate and a known impurity in the synthesis of the non-steroidal antiandrogen drug, Flutamide. This document details its chemical structure, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it discusses its relationship with Flutamide and outlines an analytical approach for its detection.

Chemical Identity and Properties

This compound is a substituted acetanilide with the IUPAC name N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| CAS Number | 393-12-4 |

| Molecular Formula | C₉H₇F₃N₂O₃ |

| Molecular Weight | 248.16 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 122 - 125 °C |

| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N |

| Synonyms | N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, Flutamide Impurity B (EP) |

Synthesis Protocol

The primary synthesis route for this compound involves the nitration of 3'-(trifluoromethyl)acetanilide. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the nitration of 3'-(trifluoromethyl)acetanilide.

Materials:

-

3'-(Trifluoromethyl)acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a flask, dissolve 3'-(trifluoromethyl)acetanilide in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring continuously. The temperature should be carefully monitored and maintained below 20°C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the completion of the reaction.

-

Pour the reaction mixture onto crushed ice with stirring. This will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Logical Relationship: Synthesis of Flutamide and the Formation of Impurity B

This compound is a known process-related impurity in the synthesis of Flutamide, designated as Flutamide EP Impurity B. One of the common synthetic routes to Flutamide involves the acylation of 4-nitro-3-(trifluoromethyl)aniline. If the starting material, 3-(trifluoromethyl)aniline, is first acylated to form 3'-(trifluoromethyl)acetanilide and then nitrated, this compound is formed as an intermediate. In an alternative pathway to Flutamide, incomplete acylation of 4-nitro-3-(trifluoromethyl)aniline can also lead to the presence of this impurity.

Caption: Synthetic pathway of Flutamide highlighting the formation of this compound.

Analytical Methods

The detection and quantification of this compound, particularly as an impurity in Flutamide, are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a pH modifier like phosphoric acid or formic acid for improved peak shape. The exact ratio should be optimized based on the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a suitable solvent.

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of the analyte in the sample.

Experimental Workflow: Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of impurities like this compound in a drug substance.

Caption: A generalized workflow for the analysis of pharmaceutical impurities.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as an intermediate and a critical impurity in the synthesis of Flutamide. A thorough understanding of its properties, synthesis, and analytical detection methods is essential for ensuring the quality and safety of the final drug product. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this compound.

Synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the underlying chemical reactions, provides comprehensive experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, with CAS Number 393-12-4, is a substituted acetanilide derivative. The presence of both a nitro group and a trifluoromethyl group on the aniline ring makes it a valuable and versatile building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and bioavailability of drug candidates, while the nitro and acetyl functionalities provide reactive sites for further molecular elaboration. The primary and most documented synthesis route is a two-step process commencing with the acetylation of 3-(trifluoromethyl)aniline, followed by a regioselective nitration.

Core Synthesis Pathway

The synthesis proceeds in two main steps:

-

Acetylation: Protection of the amino group of 3-(trifluoromethyl)aniline as an acetamide. This is crucial for controlling the subsequent nitration step. The acetamido group is a moderately activating, ortho-, para-director, and its steric bulk favors para-substitution.

-

Nitration: Introduction of a nitro group onto the aromatic ring of the intermediate, N-(3-(trifluoromethyl)phenyl)acetamide. The directing effects of the acetamido and the meta-directing trifluoromethyl group synergize to yield the desired 4-nitro product with high regioselectivity.

Overall Reaction Scheme

An In-depth Technical Guide to N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide, a key organic compound with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its known biological relevance and applications. The information is presented to support researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

The compound commonly known as 4'-Nitro-3'-(trifluoromethyl)acetanilide is systematically named N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide according to IUPAC nomenclature.[1][2] It is a derivative of acetanilide featuring a nitro group and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its chemical characteristics, such as its electrophilicity and lipophilicity.[3]

Chemical Structure

The molecular structure consists of an acetamide group linked to a benzene ring, which is substituted with a nitro group at the para-position (C4) and a trifluoromethyl group at the meta-position (C3) relative to the acetamide group.

Physicochemical Data

A summary of the key quantitative data for N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide | [1][2] |

| Synonyms | This compound, 3-Acetamido-6-nitrobenzotrifluoride | [3] |

| CAS Number | 393-12-4 | [3][4] |

| Molecular Formula | C9H7F3N2O3 | [1][3][5] |

| Molecular Weight | 248.16 g/mol | [1][4] |

| Appearance | White to yellow to orange powder/crystal | [3][6] |

| Melting Point | 108 °C or 122-125 °C | [6][7] |

| Boiling Point | 389.8 ± 42.0 °C (Predicted) | [7] |

| Density | 1.478 ± 0.06 g/cm3 (Predicted) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Synthesis of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide

N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide can be synthesized through a two-step process starting from m-(trifluoromethyl)aniline. The first step involves the acetylation of the aniline to form an acetanilide intermediate, which is then nitrated to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-(3-(trifluoromethyl)phenyl)acetamide

-

In a suitable reaction vessel, dissolve m-(trifluoromethyl)aniline in a non-protic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride or acetic anhydride to the cooled solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(3-(trifluoromethyl)phenyl)acetamide. This intermediate can be purified by recrystallization if necessary.

Step 2: Nitration of N-(3-(trifluoromethyl)phenyl)acetamide

-

To the N-(3-(trifluoromethyl)phenyl)acetamide obtained from the previous step, slowly add concentrated nitric acid with vigorous stirring.[8]

-

The reaction is carried out under heating, with a temperature range of 35-80 °C. The optimal temperature is reported to be between 60-65 °C.[8]

-

Maintain the reaction at this temperature for 1-3 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice with stirring.

-

The solid precipitate of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide.

Biological Activity and Applications

N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal and agricultural chemistry.

-

Pharmaceutical Intermediate: It is a known metabolite of the nonsteroidal antiandrogen drug, Flutamide.[9] It also serves as a crucial intermediate in the synthesis of various other pharmaceutical agents.[6] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of drug candidates.[10]

-

Agrochemical Synthesis: This compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, contributing to improved crop yields.[6]

-

Research Applications: In medicinal chemistry research, it is used in the design of anti-inflammatory and antimicrobial agents.[6] While specific studies on this compound are limited, related acetanilide and trifluoro-aniline derivatives have shown antimicrobial properties.[11][12]

Currently, there is no specific signaling pathway that has been elucidated for N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide itself in the publicly available scientific literature. Its biological effects are primarily understood in the context of being a metabolite or a synthetic precursor.

Safety and Handling

N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is classified as an irritant.[9] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is a valuable compound with established roles as a pharmaceutical metabolite and a versatile intermediate in chemical synthesis. Its synthesis is well-documented, and its physicochemical properties are characterized. Further research into its specific biological activities and potential therapeutic applications may unveil new opportunities for this molecule in drug discovery and development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [lgcstandards.com]

- 3. CAS 393-12-4: 4-nitro-3-(trifluoromethyl)acetanilide [cymitquimica.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. appchemical.com [appchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: 393-12-4 [m.chemicalbook.com]

- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 9. This compound | 393-12-4 [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. rjptonline.org [rjptonline.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4'-Nitro-3'-(trifluoromethyl)acetanilide: Synthesis, Properties, and Role in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitro-3'-(trifluoromethyl)acetanilide is a key chemical intermediate primarily recognized for its integral role in the synthesis of high-value pharmaceutical compounds. This technical guide provides a comprehensive overview of its background, synthesis, chemical properties, and known biological significance, with a focus on its application in drug development. While direct biological activity data for this compound is limited in publicly accessible literature, its function as a precursor to the nonsteroidal antiandrogen drug Flutamide underscores its importance in medicinal chemistry. This document details experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and illustrates its synthetic pathways using logical diagrams.

Introduction and Background

This compound, with the CAS number 393-12-4, is an aniline derivative characterized by the presence of a nitro group at the 4'-position and a trifluoromethyl group at the 3'-position of the acetanilide backbone.[1][2] The strategic placement of these functional groups, particularly the electron-withdrawing nitro and trifluoromethyl moieties, significantly influences the molecule's reactivity and makes it a valuable building block in organic synthesis.[3]

The discovery and initial synthesis of this compound are intrinsically linked to the development of the antiandrogen drug Flutamide. It is recognized in the pharmaceutical industry as a critical intermediate and is also classified as an impurity (Flutamide Impurity B) in European Pharmacopoeia standards.[4] Its primary significance lies in its role as a direct precursor in the manufacturing process of Flutamide, a compound used in the treatment of prostate cancer.[5][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 393-12-4 | [1] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |

| Molecular Weight | 248.16 g/mol | [2] |

| Appearance | Pale yellow solid | - |

| Melting Point | 122-125 °C | [7] |

| SMILES | CC(=O)Nc1ccc(c(c1)C(F)(F)F)--INVALID-LINK--[O-] | [2] |

| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from m-(trifluoromethyl)aniline. This process includes an acylation step followed by a nitration step.

Experimental Protocol: Synthesis from m-(Trifluoromethyl)aniline

This protocol is based on established chemical principles and patent literature.[8]

Step 1: Acylation of m-(Trifluoromethyl)aniline to m-(Trifluoromethyl)acetanilide

-

Reagents:

-

m-(Trifluoromethyl)aniline

-

Acetyl chloride (or acetic anhydride)

-

A non-protic solvent (e.g., dichloromethane, ethyl acetate)

-

A base (e.g., triethylamine, pyridine) (optional, to scavenge HCl if using acetyl chloride)

-

-

Procedure:

-

In a round-bottom flask, dissolve m-(trifluoromethyl)aniline in the chosen non-protic solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the stirred solution. If using acetyl chloride, a base can be added to neutralize the generated HCl gas.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude m-(trifluoromethyl)acetanilide.

-

The crude product can be purified by recrystallization.

-

Step 2: Nitration of m-(Trifluoromethyl)acetanilide to this compound

-

Reagents:

-

m-(Trifluoromethyl)acetanilide

-

Concentrated nitric acid

-

Concentrated sulfuric acid (optional, as a catalyst)

-

-

Procedure:

-

In a flask, dissolve m-(trifluoromethyl)acetanilide in concentrated sulfuric acid (if used) and cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol. A patent suggests a reaction temperature range of 35-80 °C for the nitration step, with an optimal range of 60-65 °C.[8]

-

Caption: Synthetic pathway for this compound.

Role in the Synthesis of Flutamide

The primary industrial application of this compound is as a key intermediate in the production of Flutamide. The synthesis involves the deacetylation of this compound to yield 4-nitro-3-trifluoromethylaniline, which is then reacted with isobutyryl chloride.

Experimental Workflow: Flutamide Synthesis

Step 1: Deacetylation of this compound

-

Reagents:

-

This compound

-

A suitable base (e.g., potassium carbonate)

-

A solvent (e.g., ethanol)

-

-

Procedure:

-

Suspend this compound in ethanol.

-

Add potassium carbonate and heat the mixture to reflux. A patent suggests a heating temperature between 30-90 °C, with an optimal range of 60-80 °C.[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, the product, 4-nitro-3-trifluoromethylaniline, can be isolated by filtration and purified.

-

Step 2: Acylation of 4-Nitro-3-trifluoromethylaniline to Flutamide

-

Reagents:

-

Procedure:

-

Dissolve 4-nitro-3-trifluoromethylaniline in pyridine (which acts as both solvent and base).[9]

-

Cool the solution in an ice bath.

-

Slowly add isobutyryl chloride to the stirred solution.

-

After the addition, the reaction mixture is typically heated (e.g., on a steam bath at 70 °C) for a period to ensure completion.[7]

-

The reaction mixture is then poured onto ice to precipitate the crude Flutamide.

-

The solid product is collected by filtration and can be purified by recrystallization from a solvent such as toluene.[9] A yield of 73.04% has been reported using pyridine as the solvent.[10]

-

Caption: Conversion of the title compound to the drug Flutamide.

Biological Activity and Significance

Direct studies on the biological activity of this compound are not widely available in the public domain. Its significance is primarily derived from its role as a precursor to Flutamide.

Flutamide: Mechanism of Action

Flutamide is a nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[6][11] In conditions like prostate cancer, androgens such as testosterone and dihydrotestosterone (DHT) can promote the growth of cancer cells.[11] Flutamide and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing androgens from binding and activating it. This blockade inhibits the downstream gene expression that supports the growth and survival of prostate cancer cells.[11][12]

Potential Biological Activities of Related Structures

While specific data for this compound is lacking, the biological activities of related chemical motifs are well-documented.

-

Nitroaromatic Compounds: The nitro group is a common feature in many biologically active compounds and can contribute to various activities, including antimicrobial and anticancer effects. However, it can also be associated with toxicity.[3]

-

Trifluoromethylated Anilines: The trifluoromethyl group is known to enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability.[3]

-

Acetanilides: The acetanilide scaffold is present in numerous pharmaceutical agents with a wide range of activities, including analgesic and anti-inflammatory properties.

Given these general trends, it is plausible that this compound could exhibit some intrinsic biological activity, though this remains to be experimentally verified.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry. While its own biological profile is not extensively characterized, its indispensable role as a key intermediate in the synthesis of the antiandrogen drug Flutamide solidifies its importance. The synthetic routes to this compound are well-established, relying on fundamental organic reactions. This guide provides a detailed overview of its synthesis, properties, and its pivotal connection to a clinically important therapeutic agent, serving as a valuable resource for researchers and professionals in drug development and medicinal chemistry. Further investigation into the direct biological effects of this compound could potentially reveal novel activities.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [lgcstandards.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Flutamide - Wikipedia [en.wikipedia.org]

- 7. drnerz.com [drnerz.com]

- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 9. drnerz.com [drnerz.com]

- 10. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]

- 11. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 12. Mechanism of action and pure antiandrogenic properties of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Melting Point of 4'-Nitro-3'-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitro-3'-(trifluoromethyl)acetanilide, also known as N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, is a chemical compound with the formula C₉H₇F₃N₂O₃.[1] It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds such as Flutamide, a non-steroidal antiandrogen drug.[2][3] A thorough understanding of its physical properties, such as solubility and melting point, is critical for its effective use in laboratory synthesis, purification, and formulation processes. This guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination.

Physicochemical Properties

Chemical Structure:

-

IUPAC Name: N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide[2]

-

Synonyms: 5-Acetamido-2-nitrobenzotrifluoride, Flutamide Impurity B (EP)[1][2]

-

CAS Number: 393-12-4[1]

-

Molecular Formula: C₉H₇F₃N₂O₃[1]

Quantitative Data Summary

The following table summarizes the reported melting point and solubility data for this compound.

| Property | Value | Solvents | Source(s) |

| Melting Point | 123 °C | N/A | [1] |

| 108 °C | N/A | [5] | |

| Solubility | Slightly Soluble | DMSO, Methanol | [5] |

Note: The discrepancy in reported melting points may be due to different experimental conditions or sample purity.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[6] The capillary method is the standard technique for melting point determination.[7][8]

Methodology: Digital Capillary Melting Point Apparatus

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[9] This is done by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Determination (Optional): To find an approximate melting point, heat the sample rapidly to observe a rough melting range. Allow the apparatus to cool before proceeding.[6]

-

Accurate Determination: Set a start temperature a few degrees below the expected melting point.

-

Program the apparatus to heat at a slow, constant rate, typically 1-2 °C per minute.[9] The heating rate is a critical parameter affecting accuracy, as the temperature is measured in the heating block, not directly within the sample.[7]

-

Observe the sample through the viewing eyepiece or on the digital display.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point). This range is the melting point of the substance.[9]

-

-

Calibration:

-

Routinely calibrate the instrument's temperature scale using certified melting point standards to ensure accuracy.[7]

-

Solubility Determination

Solubility testing provides crucial information about the polarity and functional groups present in a molecule, which is fundamental for designing extraction, crystallization, and chromatography procedures.[10]

Methodology: Qualitative Solubility Testing

-

General Procedure:

-

In a small, clean, and dry test tube, place approximately 25 mg of this compound.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[10]

-

Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If it remains undissolved, it is "insoluble."[10]

-

-

Solvent Selection and Testing Sequence:

-

The choice of solvents should follow a logical progression to classify the compound. A typical sequence is outlined in the workflow diagram below.

-

Water: Begin by testing solubility in water. The presence of polar functional groups can lead to water solubility, especially in smaller molecules.[11]

-

5% HCl Solution: If insoluble in water, test with 5% aqueous HCl. Solubility in this acidic solution suggests the presence of a basic functional group, such as an amine.[11]

-

5% NaOH Solution: If insoluble in water, test with 5% aqueous NaOH. Solubility in this basic solution indicates an acidic functional group.[11]

-

5% NaHCO₃ Solution: To differentiate between strong and weak acids, test with 5% sodium bicarbonate. Only strong organic acids will be soluble.[11]

-

Organic Solvents: Test solubility in various organic solvents of differing polarities, such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), to establish a broader solubility profile.

-

Mandatory Visualizations

Experimental Workflow for Solubility Testing

Caption: Logical workflow for the classification of an organic compound's solubility.

Experimental Workflow for Melting Point Determination

Caption: Standard procedure for melting point determination using the capillary method.

References

- 1. 4-NITRO-3-(TRIFLUOROMETHYL)ACETANILIDE | 393-12-4 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound [lgcstandards.com]

- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 393-12-4 [m.chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. mt.com [mt.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Molecular weight and formula of 4'-Nitro-3'-(trifluoromethyl)acetanilide

An In-depth Technical Guide to 4'-Nitro-3'-(trifluoromethyl)acetanilide

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and its relationships with other significant compounds in pharmaceutical development.

Core Compound Data

This compound is an important organic compound, often utilized as an intermediate in the synthesis of more complex molecules. It is also known as an impurity of the drug Flutamide (Flutamide Impurity B).[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃N₂O₃ | [1][2][3] |

| Molecular Weight | 248.16 g/mol | [1][2][3] |

| CAS Number | 393-12-4 | [1][3] |

| Synonyms | N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, Flutamide Impurity B (EP) | [1] |

| Appearance | White, crystalline solid | [4] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of N-[3-(trifluoromethyl)phenyl]acetamide (m-trifluoromethyl acetanilide).[5]

-

N-[3-(trifluoromethyl)phenyl]acetamide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Ethanol

-

Ice

-

Preparation of the Nitrating Mixture: In a fume hood, carefully add concentrated nitric acid to cold concentrated sulfuric acid.[6] Allow this mixture to cool in an ice bath to form the nitronium ion (NO₂⁺).[6]

-

Dissolution of Starting Material: Dissolve N-[3-(trifluoromethyl)phenyl]acetamide in glacial acetic acid. A warm water bath may be used to aid dissolution.[6]

-

Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly add the cold nitrating mixture to the acetanilide solution dropwise with continuous stirring.[5][6] Maintain the reaction temperature between 35-80°C, with an optimal range of 60-65°C.[5]

-

Precipitation: After the addition is complete, pour the reaction mixture over crushed ice to precipitate the crude product.[6]

-

Purification by Recrystallization: Collect the crude this compound via vacuum filtration.[6] Purify the product by recrystallizing from a suitable solvent, such as ethanol.[6]

-

Drying: Dry the purified crystals to obtain the final product.

Caption: Synthesis workflow for this compound.

Applications and Chemical Relationships

This compound serves as a critical intermediate in the synthesis of other compounds. Its primary downstream product is 4-Nitro-3-(trifluoromethyl)aniline, which is a precursor for various pharmaceuticals and agrochemicals.[5][7][8]

The acetyl group of this compound can be removed (deprotection) to yield 4-Nitro-3-(trifluoromethyl)aniline.[5]

-

Protocol: The deprotection is typically achieved by heating this compound in an ethanol solution containing potassium carbonate.[5] The reaction is generally carried out at a temperature between 30-90°C.[5]

This relationship highlights the utility of this compound as a protected form of 4-Nitro-3-(trifluoromethyl)aniline, allowing for selective reactions at other positions on the aromatic ring before revealing the amine group.

Caption: Logical relationships of key synthetic intermediates.

References

- 1. This compound [lgcstandards.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 5. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Reactive Functional Groups of 4'-Nitro-3'-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive functional groups present in 4'-Nitro-3'-(trifluoromethyl)acetanilide, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The interplay of the acetamido, nitro, and trifluoromethyl groups dictates the molecule's reactivity and synthetic utility. This document details the electronic effects of these groups, experimental protocols for their characteristic reactions, and relevant quantitative data.

Physicochemical and Spectroscopic Properties

| Property | Value/Prediction |

| Molecular Formula | C₉H₇F₃N₂O₃[1] |

| Molecular Weight | 248.16 g/mol [1] |

| Predicted pKa | 13.37 ± 0.70[2] |

| Melting Point | 108 °C[3] |

| Appearance | Pale Yellow Solid[3] |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the strong deshielding effects of the nitro and trifluoromethyl groups. A singlet for the acetyl methyl protons will be present around δ 2.2 ppm, and a broad singlet for the amide N-H proton will be further downfield. |

| ¹³C NMR | The aromatic carbons will show distinct signals, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbonyl carbon of the acetamido group will resonate around 168-170 ppm. |

| IR Spectroscopy | Characteristic peaks will include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and strong C-F stretching bands (in the 1350-1100 cm⁻¹ region). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 248. Fragmentation may involve the loss of the acetyl group and the nitro group. |

| UV-Vis Spectroscopy | The molecule is expected to show strong absorbance in the UV region, characteristic of nitrated aromatic compounds. |

Table 2: Predicted Spectroscopic Data for this compound. This data is inferred from spectroscopic information available for structurally similar compounds.

The Interplay of Key Reactive Functional Groups

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of its three key functional groups: the acetamido group, the nitro group, and the trifluoromethyl group.

-

Acetamido Group (-NHCOCH₃): This is an activating group and an ortho-, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density, particularly at the ortho and para positions. However, its activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

-

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. Through both inductive and resonance effects, it strongly withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.

-

Trifluoromethyl Group (-CF₃): This is another potent deactivating group and a meta-director. The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal from the aromatic ring.

The combined influence of these groups makes the aromatic ring electron-deficient and generally unreactive towards further electrophilic substitution. The primary reactivity of this molecule lies in the transformations of the functional groups themselves.

Key Chemical Transformations and Experimental Protocols

The strategic placement of the functional groups in this compound makes it a valuable precursor for various synthetically important molecules. The following sections detail the protocols for its key transformations. Disclaimer: The following experimental protocols are based on established procedures for structurally analogous compounds and may require optimization for this specific substrate.

Hydrolysis of the Acetamido Group

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline, 4-Nitro-3-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various bioactive molecules, including the non-steroidal anti-androgen drug, flutamide.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and 10% hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The product, 4-Nitro-3-(trifluoromethyl)aniline, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, which dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a potent activating one. This transformation opens up possibilities for subsequent electrophilic aromatic substitution reactions.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4'-Amino-3'-(trifluoromethyl)acetanilide.

-

Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound

The title compound is typically synthesized by the nitration of 3'-(trifluoromethyl)acetanilide. The acetamido group directs the incoming nitro group to the para position.

Experimental Protocol (Nitration):

-

Reaction Setup: Dissolve 3'-(trifluoromethyl)acetanilide (1.0 eq) in concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel and a stirrer.

-

Reaction Conditions: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The precipitated solid, this compound, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

Purification: Recrystallization from ethanol can be performed for further purification.

References

The Pivotal Role of 4'-Nitro-3'-(trifluoromethyl)acetanilide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the applications of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate in the synthesis of high-value organic molecules. This document details its primary role in the production of pharmaceuticals, with a specific focus on the anti-cancer drug Flutamide, and touches upon its applications in the agrochemical and dye industries. Experimental protocols, quantitative biological data, and visualized reaction pathways are presented to offer a comprehensive resource for professionals in drug discovery and development.

Core Applications of this compound

This compound is a versatile chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, enhances the reactivity and solubility of the molecule in various organic solvents.[1] This compound is particularly valued in medicinal chemistry for its role in developing biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] Furthermore, it serves as an important precursor in the manufacturing of dyes and pigments.[1]

Pharmaceutical Applications: Synthesis of Flutamide

The most significant application of this compound is as a precursor in the synthesis of Flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[2] The trifluoromethyl group is a critical pharmacophore in Flutamide, contributing to its enhanced bioavailability and metabolic stability.[3]

Synthesis Pathway

The synthesis of Flutamide from this compound involves a two-step process: deacetylation to form 4-Nitro-3-(trifluoromethyl)aniline, followed by acylation.

References

An In-Depth Technical Guide to 4'-Nitro-3'-(trifluoromethyl)acetanilide: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4'-Nitro-3'-(trifluoromethyl)acetanilide (CAS No. 393-12-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a pale yellow solid.[1] Its trifluoromethyl group enhances its lipophilicity and stability, while the nitro group contributes to its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.[2]

| Property | Value | Source(s) |

| CAS Number | 393-12-4 | [1][2][3] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [4] |

| Molecular Weight | 248.16 g/mol | [4] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 108 °C | [1] |

| Boiling Point | 389.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its potential health effects is critical before handling.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Signal Word: Danger

Hazard Pictograms:

corrosive

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber). |

| Body Protection | A lab coat or chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Dust Control: Avoid generating dust. Use wet methods for cleaning if necessary.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Leaks

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Experimental Protocols

Objective: To use this compound as a reactant in a chemical synthesis.

Materials:

-

This compound

-

Reaction solvent (e.g., ethanol, toluene)[5]

-

Other reactants as required by the specific synthesis

-

Appropriate reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus (e.g., magnetic stir plate and stir bar)

-

Heating/cooling apparatus (e.g., heating mantle, ice bath)

-

Inert atmosphere setup (if required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation:

-

Ensure the fume hood is clean and operational.

-

Assemble all necessary glassware and equipment.

-

Don appropriate PPE (lab coat, safety goggles, gloves).

-

-

Reaction Setup:

-

Weigh the required amount of this compound in a clean, dry container.

-

In the fume hood, add the reaction solvent to the reaction vessel.

-

With stirring, carefully add the this compound to the solvent.

-

Add any other reactants to the vessel as specified by the reaction protocol.

-

-

Reaction Conditions:

-

If heating is required, use a heating mantle with a temperature controller. The synthesis described in the patent involves heating at temperatures ranging from 30°C to 90°C.[5]

-

If cooling is required, use an ice bath or other appropriate cooling system.

-

Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reactants are air- or moisture-sensitive.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully as per the specific protocol. The patent mentions pouring the reaction mixture into ice water.[5]

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with water and/or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

-

Visualizations

Safe Handling Workflow

References

- 1. This compound | 393-12-4 [m.chemicalbook.com]

- 2. CAS 393-12-4: 4-nitro-3-(trifluoromethyl)acetanilide [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide, an important intermediate in the production of pharmaceuticals and agrochemicals.[1] The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the acetylation of 3-(trifluoromethyl)aniline to form 3'-(trifluoromethyl)acetanilide. The second step is the nitration of the acetanilide intermediate to yield the final product, this compound. This method is advantageous due to its high reaction yield and relatively simple control over the reaction conditions.[2]

Experimental Protocols

Step 1: Synthesis of 3'-(Trifluoromethyl)acetanilide

This procedure outlines the acetylation of 3-(trifluoromethyl)aniline.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a non-protic solvent such as toluene, cyclohexane, or chlorobenzene.[2]

-

Acylating Agent Addition: Add acetyl chloride to the solution. The reaction is carried out under heating.[2]

-

Reaction Conditions: Maintain the reaction temperature between 35°C and 60°C, with an optimal range of 50°C to 55°C.[2]

-

Work-up: Upon completion of the reaction, the resulting 3'-(trifluoromethyl)acetanilide can be isolated using standard procedures, which may include quenching the reaction, extraction, and solvent removal.

Step 2: Synthesis of this compound

This procedure details the nitration of the intermediate, 3'-(trifluoromethyl)acetanilide.

-

Reaction Setup: Dissolve 1.3 kg of 3'-(trifluoromethyl)acetanilide in 2 kg of concentrated nitric acid in a reaction vessel.[2]

-

Reaction Conditions: Slowly heat the mixture to a temperature between 35°C and 80°C. A preferred temperature range for this nitration is 60°C to 65°C.[2]

-

Reaction Monitoring: Monitor the reaction to completion.

-

Product Precipitation: After the reaction is complete, pour the reaction mixture into 5 kg of ice water to precipitate the crude product.[2]

-

Isolation and Purification: Filter the solid precipitate and wash it thoroughly with cold water to remove any remaining acid.[3][4]

-

Drying: Dry the purified solid to obtain this compound. A reported yield for this step is 83%.[2]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Step 1: 3'-(Trifluoromethyl)acetanilide Synthesis | ||

| Reaction Temperature | 35°C - 60°C (Optimal: 50°C - 55°C) | [2] |

| Step 2: this compound Synthesis | ||

| Reactant: 3'-(trifluoromethyl)acetanilide | 1.3 kg | [2] |

| Reagent: Concentrated Nitric Acid | 2 kg | [2] |

| Reaction Temperature | 35°C - 80°C (Optimal: 60°C - 65°C) | [2] |

| Yield | 83% | [2] |

| Melting Point | 108°C - 109°C | [2] |

| Alternate Melting Point | 122°C - 125°C | [1] |

| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |

| Molecular Weight | 248.16 g/mol | [1] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Utilization of 4'-Nitro-3'-(trifluoromethyl)acetanilide as a Key Intermediate for the Synthesis of Flutamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Flutamide, a non-steroidal anti-androgen drug, utilizing 4'-Nitro-3'-(trifluoromethyl)acetanilide as a key intermediate. The synthesis involves a two-step process: the hydrolysis of this compound to yield 4-nitro-3-(trifluoromethyl)aniline, followed by the acylation of the resulting aniline derivative with isobutyryl chloride to produce Flutamide. This guide offers comprehensive methodologies, quantitative data summaries, and visual workflows to facilitate the efficient and reproducible synthesis of Flutamide in a laboratory setting.

Introduction

Flutamide, chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is a crucial pharmaceutical agent in the treatment of prostate cancer.[1][2] It functions as a selective antagonist of the androgen receptor, thereby inhibiting the growth of androgen-sensitive prostate cancer cells.[3] The synthesis of Flutamide can be efficiently achieved through a pathway that employs this compound as a stable and readily available intermediate. This intermediate is first hydrolyzed to its corresponding aniline derivative, which is then acylated to yield the final Flutamide product.

The use of this compound offers a strategic advantage in the synthesis process. The acetamido group serves as a protecting group for the amine functionality during the nitration of m-(trifluoromethyl)acetanilide, which is a common route to introduce the nitro group at the desired position.[4][5] Subsequent deprotection via hydrolysis provides the necessary amine for the final acylation step.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the intermediate and the final product is presented in the table below for easy reference.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| This compound | C₉H₇F₃N₂O₃ | 248.16 | 108 | White to yellow crystalline solid | 393-12-4 | |

| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | 125-129 | Yellow powder | 393-11-3 | |

| Flutamide | C₁₁H₁₁F₃N₂O₃ | 276.21 | 111-113 | Pale yellow crystalline powder | 13311-84-7 |

Synthesis Pathway

The overall synthesis of Flutamide from this compound is a two-step process. The first step involves the hydrolysis of the acetamido group of the starting material to yield 4-nitro-3-(trifluoromethyl)aniline. The second step is the acylation of this aniline derivative with isobutyryl chloride to form Flutamide.

Caption: Synthesis pathway of Flutamide from this compound.

Experimental Protocols

4.1. Step 1: Hydrolysis of this compound

This protocol describes the deprotection of the acetamido group to yield 4-nitro-3-(trifluoromethyl)aniline.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a stir bar and a reflux condenser, add this compound (1 equivalent).

-

Add ethanol to dissolve the starting material.

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 60-80°C) with constant stirring.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and stir to dissolve the inorganic salts.

-

The product, 4-nitro-3-(trifluoromethyl)aniline, will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any remaining impurities.

-

Dry the product in a vacuum oven.

Expected Yield: The yield for this hydrolysis step is typically high.

4.2. Step 2: Synthesis of Flutamide via Acylation

This protocol details the acylation of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride.

Materials:

-

4-Nitro-3-(trifluoromethyl)aniline

-

Isobutyryl chloride

-

Pyridine or N,N-dimethylacetamide (as solvent and acid scavenger)

-

1,2-dichloroethane (optional solvent)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or steam bath

-

Beakers

-

Buchner funnel and filter paper

-

Toluene or ethanol for recrystallization

Procedure:

-

In a clean, dry round-bottom flask equipped with a stir bar, dissolve 4-nitro-3-(trifluoromethyl)aniline (1 equivalent) in pyridine or a mixture of 1,2-dichloroethane and N,N-dimethylacetamide.[1][6]

-

Cool the solution in an ice bath to 5-10°C.[6]

-

Slowly add isobutyryl chloride (1.1-1.3 equivalents) dropwise to the cooled solution using a dropping funnel, while maintaining the temperature.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (18-25°C) and stir for an additional 0.5-1.5 hours, or gently heat to 70°C for about 30 minutes.[1][6]

-

Monitor the reaction by TLC to confirm the consumption of the starting aniline.

-

Upon completion, pour the reaction mixture into a beaker containing ice water and stir vigorously.[1]

-

A pale yellow solid, the crude Flutamide, should precipitate.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold water.

-

Purify the crude Flutamide by recrystallization from a suitable solvent such as toluene or ethanol.[1][8]

-

Dry the purified Flutamide crystals.

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Hydrolysis | This compound | K₂CO₃ | Ethanol | 60-80 | 2-4 | >90 | >95 |

| Acylation | 4-Nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride, Pyridine | Pyridine | 0-70 | 1-2 | 73-96 | >98 |

Note: Yields and purity are dependent on specific reaction conditions and purification methods. A patent suggests a yield of over 96% for the acylation step with a purity greater than 98%.[7] Another study reported a yield of 73.04% using pyridine as a solvent.[8]

Quality Control and Analysis

A robust quality control workflow is essential to ensure the purity and identity of the synthesized Flutamide.

Caption: Quality control workflow for the synthesis of Flutamide.

Analytical Methods:

-

Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the hydrolysis and acylation reactions and for assessing the purity of the crude and purified products.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final Flutamide product.

-

Melting Point: The melting point of the purified Flutamide should be sharp and within the literature range (111-113°C) to indicate high purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups in Flutamide.

-

Mass Spectrometry (MS): To determine the molecular weight of Flutamide and confirm its identity.

-

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Isobutyryl chloride is a lachrymator and corrosive; handle with extreme care.[1]

-

Pyridine and 1,2-dichloroethane are toxic and flammable; avoid inhalation and contact with skin.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

By following these detailed application notes and protocols, researchers and scientists can effectively utilize this compound as a key intermediate for the successful synthesis of high-purity Flutamide.

References

- 1. drnerz.com [drnerz.com]

- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. Page loading... [guidechem.com]

- 7. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 8. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]

Applications of 4'-Nitro-3'-(trifluoromethyl)acetanilide in Medicinal Chemistry: A Comprehensive Guide for Researchers

Introduction: 4'-Nitro-3'-(trifluoromethyl)acetanilide is a key chemical intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structure, featuring a trifluoromethyl group and a nitro group on an acetanilide scaffold, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the development of therapeutic agents, with a primary focus on its role as a precursor to non-steroidal antiandrogens and its potential in creating novel anti-inflammatory and antimicrobial agents.

Application in the Synthesis of Non-Steroidal Antiandrogens

This compound is a pivotal precursor in the industrial synthesis of 4-nitro-3-(trifluoromethyl)aniline, a critical intermediate for several non-steroidal antiandrogen (NSAA) drugs used in the treatment of prostate cancer. The most prominent examples are Flutamide and Nilutamide.